2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole

Descripción

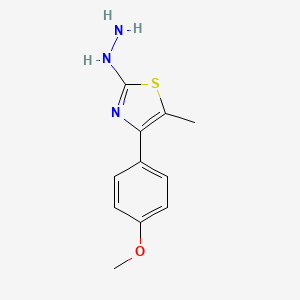

2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole is a heterocyclic compound featuring a thiazole core substituted with a hydrazinyl group at position 2, a 4-methoxyphenyl group at position 4, and a methyl group at position 3. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a common scaffold in medicinal chemistry due to its versatility in drug design . The 4-methoxyphenyl substituent contributes electron-donating effects, which may enhance solubility and influence biological activity .

Propiedades

IUPAC Name |

[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-7-10(13-11(14-12)16-7)8-3-5-9(15-2)6-4-8/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDCHHRILDEBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NN)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using methyl iodide to yield the desired thiazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields compared to conventional heating methods . This approach is particularly useful for scaling up the production of this compound for commercial applications.

Análisis De Reacciones Químicas

Condensation Reactions

The hydrazinyl group readily undergoes condensation with carbonyl compounds to form hydrazones. For example:

-

Reaction with aromatic aldehydes :

Condensation with substituted benzaldehydes (e.g., 3,4-dichlorobenzaldehyde) in ethanol under acidic conditions produces arylidenehydrazinyl derivatives. These reactions typically proceed at room temperature or under reflux, yielding hydrazones with high regioselectivity .

| Aldehyde Used | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| 3,4-Dichlorobenzaldehyde | 2-(3,4-Dichlorobenzylidenehydrazinyl)thiazole | 85 | Ethanol, reflux, 6 hours |

| 4-Trifluoromethylbenzaldehyde | 2-(4-Trifluoromethylbenzylidenehydrazinyl)thiazole | 78 | Ethanol, RT, 12 hours |

These hydrazones exhibit enhanced pharmacological properties, including α-amylase inhibition .

Cyclization Reactions

The hydrazine moiety facilitates intramolecular cyclization under acidic or oxidative conditions:

-

Formation of fused heterocycles :

Reaction with hexane-2,5-dione in acetic acid yields pyrrole-fused thiazole derivatives. The reaction involves initial hydrazide formation followed by cyclization .

Example :

Substitution Reactions

The thiazole ring undergoes electrophilic substitution, particularly at the 5-methyl position, due to electron-donating effects of the methoxyphenyl group:

-

Halogenation :

Bromination with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the methyl group. -

Nitration :

Nitrating agents (e.g., HNO₃/H₂SO₄) selectively nitrate the methoxyphenyl ring at the para position .

Key Conditions :

| Reaction Type | Reagents | Temperature | Solvent |

|---|---|---|---|

| Bromination | NBS, DCM | 0–25°C | Dichloromethane |

| Nitration | HNO₃, H₂SO₄ | 0°C | Sulfuric acid |

Oxidation and Reduction

-

Oxidation :

Treatment with KMnO₄ oxidizes the thiazole’s sulfur atom to sulfoxides or sulfones, depending on reaction time and stoichiometry. -

Reduction :

Sodium borohydride selectively reduces the hydrazino group to an amine without affecting the thiazole ring.

Example Oxidation Pathway :

Nucleophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the ortho and para positions. For example:

-

Reaction with amines :

Substitution with heterocyclic amines (e.g., piperazine) under basic conditions yields hybrid thiazole-amine derivatives .

Conditions :

-

Solvent: DMF

-

Catalyst: K₂CO₃

-

Temperature: 80°C

Complexation with Metal Ions

The hydrazine group acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Fe(III). These complexes are characterized by shifts in IR spectra (N–H stretching at 3420 cm⁻¹ → 3300 cm⁻¹ upon coordination).

Aplicaciones Científicas De Investigación

2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential therapeutic applications in treating fungal infections and other diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole involves its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, disrupting their normal function and inhibiting fungal growth.

Comparación Con Compuestos Similares

4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2, )

- Structure : Features a carbohydrazide (–CONHNH₂) group instead of hydrazinyl (–NHNH₂) and a phenyl substituent at position 3.

- Activity : Demonstrated anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL), attributed to the carbohydrazide moiety’s ability to chelate metals or interact with biological targets .

N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide (Compound 9e, )

- Structure : Substituted with an acetamide (–NHCOCH₃) group at position 5 and a 4-methoxyphenyl group at position 2.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition, yielding a triazole-thiazole hybrid .

- Key Difference : The acetamide group is less reactive than hydrazinyl, limiting its utility in further functionalization .

4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide (Compound 4, )

Key Observations :

- Hydrazinyl vs. Carbohydrazide : Hydrazinyl derivatives (e.g., pyrimidine V) show antioxidant activity due to radical scavenging, while carbohydrazides (e.g., Compound 2) exhibit anticancer effects via apoptosis induction .

- Methoxy vs. Halogen Substituents : Methoxy groups enhance solubility and π-π stacking in target binding, whereas halogenated analogs (e.g., –Br in Compound 9c, ) improve hydrophobic interactions but may increase toxicity .

Physical Properties

- Melting Points : Thiazole derivatives with –OCH₃ (e.g., Compound 9e) typically melt between 180–220°C, while –CF₃ analogs (Compound 4) have higher melting points due to increased crystallinity .

- Spectral Data : IR spectra of hydrazine-containing compounds show N–H stretches at 3200–3400 cm⁻¹, while ¹H NMR of 4-methoxyphenyl groups exhibit aromatic protons at δ 6.8–7.2 ppm .

Research Findings and Implications

- Anticancer Potential: The hydrazinyl group’s metal-chelating ability (seen in Compound 2) suggests the target compound could inhibit metalloenzymes critical in cancer progression .

- Synthetic Flexibility : The hydrazinyl group allows for Schiff base formation or coordination chemistry, enabling the development of targeted therapies .

Actividad Biológica

2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring through condensation reactions between hydrazine derivatives and appropriate aldehydes or ketones. The compound's structure is characterized by the presence of a thiazole moiety, which is known for its versatility in biological applications.

Anticancer Properties

Research indicates that thiazole derivatives exhibit notable anticancer activity. For instance, various analogues of thiazoles have been tested against different cancer cell lines, revealing promising results. A study demonstrated that compounds with a similar thiazole structure showed IC50 values in the micromolar range against hepatocellular carcinoma (HepG2) cells, suggesting potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

Antimicrobial Activity

In addition to anticancer properties, thiazoles have shown antimicrobial activity. A study indicated that compounds similar to this compound displayed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The most effective compounds demonstrated significant reductions in bacterial viability, highlighting their potential as antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as α-amylase and its antiglycation properties. One study reported an IC50 value of 5.75 µM for α-amylase inhibition, indicating strong potential for managing diabetes through enzyme modulation .

Table 2: Enzyme Inhibition Potency

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Mechanistically, it may induce apoptosis in cancer cells by modulating pathways involving the Bcl-2 family proteins, which are critical regulators of cell survival and death . Additionally, the compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, including those structurally related to this compound:

- Anticancer Screening : A series of thiazole derivatives were synthesized and screened for anticancer activity against various cell lines (HCT-116, HepG2). The results showed several compounds with significant cytotoxic effects comparable to standard chemotherapeutics.

- Antimicrobial Studies : In vitro assays demonstrated that certain thiazoles exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting their potential use in treating infections.

- Enzyme Inhibition Studies : Compounds were assessed for their ability to inhibit α-amylase and showed promising results that indicate their utility in diabetes management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole core formation, hydrazine introduction, and aryl group coupling. For example, hydrazinyl groups can be introduced using 4-methoxyphenylhydrazine hydrochloride under reflux conditions in ethanol, as seen in analogous thiadiazole syntheses . Intermediates are characterized using melting point analysis, IR spectroscopy (to confirm functional groups like C=N and N-H stretches), and NMR (¹H/¹³C) to verify substitution patterns and regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies N-H (3100–3300 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.

- ¹H NMR : Resonances for methoxy groups (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR : Confirms thiazole carbons (C-2 at ~δ 165–170 ppm) and aryl carbons.

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages .

Q. How can researchers analyze the purity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : To detect unreacted starting materials or byproducts.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems.

- Melting Point Analysis : Sharp melting points (±2°C) indicate high purity .

Advanced Research Questions

Q. What strategies address low yields during the cyclization step in thiazole-hydrazine derivative synthesis?

- Methodological Answer : Optimize reaction conditions by:

- Catalyst Screening : LiCl or Cu(I) catalysts enhance cyclization efficiency in ethanol or DMF .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reflux at 80–100°C ensures complete ring closure while minimizing side reactions .

Q. How can computational methods accelerate the design of this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states using DFT (e.g., Gaussian or ORCA).

- Molecular Docking : Screen derivatives for bioactivity by simulating binding to target proteins (e.g., bacterial enzymes) .

- Machine Learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations .

Q. How do researchers resolve contradictions in biological activity data across studies for thiazole-hydrazine analogs?

- Methodological Answer :

- Statistical Meta-Analysis : Compare IC₅₀/MIC values from multiple studies, adjusting for variables like assay protocols.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. halogen groups) to isolate key pharmacophores .

- Control Experiments : Replicate assays under standardized conditions to verify reproducibility .

Q. What mechanistic insights explain the reactivity of the hydrazinyl group in this compound?

- Methodological Answer :

- Nucleophilic Attack : The hydrazine NH₂ group reacts with electrophiles (e.g., carbonyls) to form hydrazones.

- Tautomerism : Hydrazinyl-thiazole systems may exhibit thione-thiol tautomerism, affecting reactivity.

- pH-Dependent Stability : Protonation at acidic pH enhances solubility but may reduce nucleophilicity .

Q. How are analogs of this compound designed for structure-activity studies?

- Methodological Answer :

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups.

- Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to modulate lipophilicity.

- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., triazoles) .

Data Contradiction Analysis

- Example : Conflicting antibacterial activity data for thiazole-hydrazine derivatives may arise from:

- Assay Variability : Differences in bacterial strains or inoculum sizes.

- Solubility Issues : Poor aqueous solubility can lead to underestimated in vitro activity.

- Byproduct Interference : Unpurified samples containing residual LiCl (from synthesis) may exhibit false-positive toxicity .

Key Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.